molecular formula C12H13NO2 B8477259 (7-Amino-6-methoxy-naphthalen-2-yl)-methanol

(7-Amino-6-methoxy-naphthalen-2-yl)-methanol

Cat. No. B8477259
M. Wt: 203.24 g/mol
InChI Key: VFMQPBJUVMZQAY-UHFFFAOYSA-N
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Patent
US09255110B2

Procedure details

Borane tetrahydrofuran complex (1 mL, 0.92 mmol) was added, at 0° C., to a suspension of 7-amino-6-methoxy-naphthalene-2-carboxylic acid (0.1 g, 0.46 mmol) in anhydrous tetrahydrofuran (2 mL) and the resulting mixture was stirred at room temperature overnight. The reaction mixture was quenched by addition of methanol and then was stirred for 2 hours at room temperature. The resulting mixture was concentrated under reduced pressure, partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate. The organic layer was separated, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to afford (7-amino-6-methoxy-naphthalen-2-yl)-methanol without further purifications. MS=204 [M+H]+.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([C:12](O)=[O:13])=[CH:9]2)=[CH:4][C:3]=1[O:15][CH3:16]>O1CCCC1>[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH2:12][OH:13])=[CH:9]2)=[CH:4][C:3]=1[O:15][CH3:16]

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
NC1=C(C=C2C=CC(=CC2=C1)C(=O)O)OC
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by addition of methanol
STIRRING
Type
STIRRING
Details
was stirred for 2 hours at room temperature
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=C2C=CC(=CC2=C1)CO)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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